molecular formula C5H8N2O4 B12870996 (3R,5R)-pyrazolidine-3,5-dicarboxylic Acid CAS No. 207516-25-4

(3R,5R)-pyrazolidine-3,5-dicarboxylic Acid

Cat. No.: B12870996
CAS No.: 207516-25-4
M. Wt: 160.13 g/mol
InChI Key: DZHITFAUGUDIQF-PWNYCUMCSA-N
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Description

(3R,5R)-Pyrazolidine-3,5-dicarboxylic Acid ( 207516-25-4) is a chiral, stereochemically defined dicarboxylic acid of high interest in pharmaceutical and chemical research . This compound serves as a valuable, rigid chiral building block and scaffold for the synthesis of more complex molecules, particularly in medicinal chemistry for the development of novel active compounds. Its pyrazolidine core, featuring two specific stereocenters, is analogous to pyrazole-dicarboxylic acids, which are known for their versatility in coordination chemistry and as ligands for metal-organic frameworks (MOFs) . The molecular formula is C5H8N2O4 with a molecular weight of 160.13 g/mol . This product is intended for research and development purposes only and is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

207516-25-4

Molecular Formula

C5H8N2O4

Molecular Weight

160.13 g/mol

IUPAC Name

(3R,5R)-pyrazolidine-3,5-dicarboxylic acid

InChI

InChI=1S/C5H8N2O4/c8-4(9)2-1-3(5(10)11)7-6-2/h2-3,6-7H,1H2,(H,8,9)(H,10,11)/t2-,3-/m1/s1

InChI Key

DZHITFAUGUDIQF-PWNYCUMCSA-N

Isomeric SMILES

C1[C@@H](NN[C@H]1C(=O)O)C(=O)O

Canonical SMILES

C1C(NNC1C(=O)O)C(=O)O

Origin of Product

United States

Stereoselective Synthesis of 3r,5r Pyrazolidine 3,5 Dicarboxylic Acid and Analogues

Methodologies for Enantiopure Pyrazolidine (B1218672) Ring Construction

The primary challenge in the synthesis of (3R,5R)-pyrazolidine-3,5-dicarboxylic acid lies in the precise control of the stereochemistry at the C3 and C5 positions. Several advanced synthetic methodologies can be employed to achieve this, each with its own set of advantages and challenges.

Asymmetric Cycloaddition Reactions

Asymmetric [3+2] cycloaddition reactions are a powerful tool for the construction of five-membered heterocyclic rings with high stereocontrol. mdpi.com In the context of synthesizing this compound, this would typically involve the reaction of an azomethine imine (a 1,3-dipole) with a symmetrically substituted dipolarophile, such as a fumarate or maleate ester. The stereochemical outcome of the reaction is dictated by a chiral catalyst, which can be either a metal complex or a purely organic molecule (organocatalysis). nih.govnih.gov

For instance, a chiral Lewis acid catalyst could coordinate to the dipolarophile, rendering one of its faces more susceptible to attack by the 1,3-dipole. This facial discrimination would lead to the preferential formation of one enantiomer of the pyrazolidine product over the other. The choice of catalyst, solvent, and reaction temperature are all critical parameters that can influence the enantioselectivity of the transformation.

Table 1: Representative Data for Asymmetric [3+2] Cycloaddition

EntryChiral CatalystDipolarophileYield (%)Diastereomeric Ratio (cis:trans)Enantiomeric Excess (%)
1Chiral Lewis Acid ADiethyl Fumarate85>95:592
2Chiral Lewis Acid BDiethyl Maleate785:9588
3Chiral Organocatalyst CDibenzyl Fumarate90>95:595

Note: The data presented in this table is illustrative of typical results obtained in asymmetric cycloaddition reactions for the synthesis of substituted pyrazolidines and is intended to represent the type of outcomes expected for the synthesis of this compound derivatives.

Chiral Auxiliary-Mediated Syntheses

An alternative and well-established strategy for controlling stereochemistry is the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into one of the reactants to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired stereocenter(s) have been established, the auxiliary can be cleaved and ideally recycled.

In the synthesis of this compound, a chiral auxiliary could be attached to the hydrazine (B178648) precursor. This chiral hydrazine would then react with a suitable dicarboxylic acid derivative, and the stereochemistry of the auxiliary would influence the facial selectivity of the cyclization, leading to a diastereomerically enriched pyrazolidine. Subsequent removal of the chiral auxiliary would then yield the enantiomerically enriched target molecule. Evans' oxazolidinones and camphor-derived auxiliaries are examples of commonly used chiral auxiliaries in asymmetric synthesis. nih.gov

Table 2: Illustrative Outcomes of Chiral Auxiliary-Mediated Pyrazolidine Synthesis

EntryChiral AuxiliaryDiastereomeric Ratio (3R,5R : 3S,5S)Yield (%)
1(S)-4-Benzyl-2-oxazolidinone90:1082
2(1R,2S)-Norephedrine85:1575
3Camphorsultam92:888

Note: This table provides hypothetical data to illustrate the potential diastereoselectivity and yields that could be achieved using different chiral auxiliaries in the synthesis of this compound.

Diastereoselective Synthesis Strategies and Stereochemical Control

Diastereoselective synthesis aims to control the formation of multiple stereocenters in a molecule relative to each other. In the case of 3,5-disubstituted pyrazolidines, this translates to controlling the cis or trans relationship between the substituents at these positions. Palladium-catalyzed carboamination reactions of unsaturated hydrazine derivatives have been shown to be effective in the stereoselective synthesis of either cis- or trans-3,5-disubstituted pyrazolidines. nih.gov The stereochemical outcome can be controlled by modifying the N-substituent on the hydrazine, which influences the transition state of the cyclization reaction. nih.gov

For the synthesis of this compound, a diastereoselective approach could involve the cyclization of a chiral, non-racemic precursor that already contains one of the desired stereocenters. This existing stereocenter would then direct the formation of the second stereocenter during the ring-closing step.

Multi-Component Reactions for Pyrazolidine Core Formation

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing the essential parts of all starting materials, offer a highly efficient route to complex molecules. nih.govmdpi.com The development of asymmetric MCRs for the synthesis of pyrazolidines would provide a rapid and atom-economical entry to enantiomerically enriched products.

A hypothetical asymmetric MCR for this compound could involve the reaction of a hydrazine, an aldehyde, and a dicarboxylic acid derivative in the presence of a chiral catalyst. The catalyst would orchestrate the assembly of the components in a stereocontrolled manner, leading to the formation of the desired (3R,5R) stereoisomer.

Functionalization Strategies for Dicarboxylic Acid Moieties

Once the this compound core has been synthesized, the two carboxylic acid groups are available for further functionalization. The ability to selectively modify one or both of these groups is crucial for the development of analogues and for the incorporation of this scaffold into larger molecules.

Selective Esterification and Amidation

The selective functionalization of the two carboxylic acid groups in this compound to form esters or amides requires careful consideration of the reaction conditions. If both carboxylic acids are to be modified identically, this can typically be achieved by using an excess of the desired alcohol or amine under standard esterification or amidation conditions.

However, the selective mono-functionalization of one carboxylic acid in the presence of the other is more challenging. One strategy to achieve this is to convert the diacid to a cyclic anhydride, which can then be opened with an alcohol or amine to yield a mono-ester or mono-amide. Alternatively, enzymatic catalysis can offer high selectivity for the functionalization of one specific carboxylic acid group. Another approach involves the use of protecting groups. One of the carboxylic acids can be selectively protected, allowing the other to be functionalized. Subsequent deprotection then reveals the second carboxylic acid for further modification.

General protocols for direct amidation often involve the use of coupling agents to activate the carboxylic acid towards nucleophilic attack by an amine. mdpi.com Selective esterification can sometimes be achieved under mild conditions using specific catalysts that can differentiate between the two carboxylic acid environments, although this is more challenging in a symmetrical molecule like this compound. researchgate.netrsc.org

Carboxylic Acid Protecting Group Chemistry

In the multistep synthesis of this compound and its analogues, the judicious selection and application of carboxylic acid protecting groups are paramount. These groups are essential to mask the reactivity of the carboxyl moieties, preventing unwanted side reactions during subsequent synthetic transformations, such as N-functionalization or modification of other parts of the molecule.

The most common strategy involves the conversion of the dicarboxylic acid into a diester. The choice of ester is critical and is dictated by the reaction conditions that will be employed in the synthetic route and the desired method for final deprotection. Orthogonality—the ability to deprotect one functional group without affecting another—is a key consideration. For instance, in syntheses involving both N- and C-terminal modifications, protecting groups that can be removed under different conditions are required.

Commonly used protecting groups for the carboxylic acid functions in the context of pyrazolidine synthesis include:

Methyl and Ethyl Esters: These are typically prepared under acidic conditions (e.g., Fischer esterification) and are robust to many reaction conditions. Their removal, however, often requires harsh basic (saponification) or acidic hydrolysis, which can compromise other functionalities or the stereochemical integrity of the chiral centers.

Benzyl (Bn) Esters: Benzyl esters are advantageous as they can be cleaved under neutral conditions via catalytic hydrogenation (e.g., using H₂ and Pd/C). This mild deprotection method is compatible with many other functional groups.

tert-Butyl (tBu) Esters: These esters are stable to a wide range of reagents but are readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA). This makes them orthogonal to benzyl esters, providing valuable flexibility in complex syntheses.

Interactive Table: Carboxylic Acid Protecting Groups in Pyrazolidine Synthesis

Protecting Group Common Reagents for Introduction Common Reagents for Cleavage Key Characteristics
Methyl/Ethyl Ester MeOH or EtOH, H⁺ catalyst LiOH or NaOH (saponification); aq. HCl Robust, but requires harsh deprotection conditions.
Benzyl (Bn) Ester Benzyl alcohol, acid catalyst H₂, Pd/C (hydrogenolysis) Cleaved under neutral conditions; orthogonal to tBu esters.
tert-Butyl (tBu) Ester tert-Butanol, acid catalyst or isobutylene Trifluoroacetic Acid (TFA) Stable to base and hydrogenolysis; acid-labile.

Derivatization and Structural Diversification of the (3R,5R)-Pyrazolidine Skeleton

Once the core (3R,5R)-pyrazolidine-3,5-dicarboxylate scaffold is synthesized, its utility is expanded through various derivatization strategies. These modifications allow for the introduction of a wide array of functional groups, enabling the fine-tuning of the molecule's properties for specific applications.

Functionalization of the two nitrogen atoms of the pyrazolidine ring is a primary method for structural diversification. The N-H groups of the pyrazolidine are nucleophilic and can react with various electrophiles.

N-Alkylation is typically achieved by treating the pyrazolidine diester with an alkyl halide (e.g., benzyl bromide, methyl iodide) in the presence of a non-nucleophilic base such as potassium carbonate or sodium hydride. The reaction proceeds via an Sₙ2 mechanism. More recently, acid-catalyzed methods using electrophiles like trichloroacetimidates have been developed for the N-alkylation of related pyrazole (B372694) systems, offering an alternative to base-mediated approaches. mdpi.comsemanticscholar.orgresearchgate.net

N-Arylation introduces aromatic substituents onto the pyrazolidine nitrogens, a key transformation for creating compounds with applications in pharmaceuticals and materials science. Transition metal-catalyzed cross-coupling reactions are the most powerful tools for this purpose. Copper- and palladium-catalyzed methods are prevalent:

Copper-Catalyzed N-Arylation: Often referred to as the Ullmann condensation, this method typically uses a copper(I) salt (e.g., CuI) with a diamine ligand to couple the pyrazolidine with an aryl halide (iodide or bromide). nih.govorganic-chemistry.org These conditions are generally tolerant of a wide range of functional groups. nih.gov

Palladium-Catalyzed N-Arylation: The Buchwald-Hartwig amination is another robust method, employing a palladium catalyst with a specialized phosphine ligand to couple the pyrazolidine with aryl halides or triflates.

These reactions can be performed stepwise to install different substituents on N1 and N2, provided that appropriate N-protecting groups (e.g., Boc, Cbz) are used to control the reactivity.

Introducing substituents at other positions on the pyrazolidine ring, such as the C4 position, while maintaining stereocontrol is a significant synthetic challenge. The C4 position is methylene and generally less reactive. Strategies to achieve this often involve designing the synthesis from a precursor that already contains the desired functionality or employing advanced C-H activation methods.

For related heterocyclic systems like pyridines, methods for C4-functionalization have been developed using strategies that override the inherent reactivity patterns of the ring. researchgate.netnih.govnih.govresearchgate.net These approaches, which involve specialized organometallic reagents or photocatalysis, provide a conceptual framework for developing future methods applicable to the pyrazolidine skeleton. One potential avenue involves the enantioselective functionalization of a pyrazolidinone precursor, followed by reduction of the carbonyl group.

Fusing a pyrrolidine ring to the pyrazolidine core creates rigid, bicyclic structures such as the 3-amino-2-oxo-1,5-diazabicyclo[3.3.0]octane-7-carboxylic acid system. researchgate.netarkat-usa.org These conformationally constrained scaffolds are of great interest in drug design. The synthesis of these fused systems is often achieved through intramolecular cycloaddition reactions.

A prominent method is the [3+2] cycloaddition of azomethine ylides. In this approach, an azomethine ylide is generated in situ and undergoes an intramolecular reaction with a tethered dipolarophile (e.g., an alkene) to form the fused pyrrolidine ring. mdpi.comnih.govorganic-chemistry.org The stereochemistry of the newly formed ring is controlled by the geometry of the transition state, and chiral catalysts can be employed to achieve high enantioselectivity. Transition metal-catalyzed [2+2+2] cycloadditions of nitrogen-linked diynes with isocyanates also provide a powerful route to pyrrolidine-fused systems. researchgate.net

Synthetic Challenges and Future Directions in Chiral Pyrazolidine Synthesis

The synthesis of enantiomerically pure pyrazolidines, including this compound, presents several challenges that are the focus of ongoing research.

Synthetic Challenges:

Stereocontrol: The primary challenge is the simultaneous and precise control of the stereochemistry at the C3 and C5 positions. While diastereoselective methods are known, developing robust and general catalytic asymmetric syntheses remains a key objective. chim.it

Scalability: Many existing methods rely on expensive reagents, chiral auxiliaries, or multi-step sequences that are not amenable to large-scale synthesis. Developing more efficient and cost-effective routes is crucial for industrial applications. pharmtech.com

Functional Group Tolerance: The development of synthetic methods that are tolerant of a wide range of functional groups is necessary to allow for the synthesis of diverse libraries of compounds for screening and development.

Ring Functionalization: As mentioned, selectively functionalizing the pyrazolidine ring at positions other than the nitrogen atoms, particularly at C4, remains a difficult task.

Future Directions:

Advanced Catalysis: The future of chiral pyrazolidine synthesis will likely be driven by the development of novel catalytic systems. This includes new organocatalysts, transition metal catalysts with novel chiral ligands, and biocatalytic approaches that can offer high efficiency and stereoselectivity under mild, environmentally friendly conditions. chiralpedia.com

Green Chemistry: There is a growing emphasis on developing synthetic routes that align with the principles of green chemistry, such as minimizing waste, using less hazardous solvents, and improving atom economy. chiralpedia.com

Flow Chemistry: Continuous flow chemistry offers a promising platform for the safe, efficient, and scalable synthesis of chiral pyrazolidines, potentially overcoming some of the limitations of traditional batch processing.

New Applications: As synthetic methods become more advanced, the application of chiral pyrazolidines will expand. This includes their use as scaffolds in the development of new pharmaceuticals, as chiral ligands in asymmetric catalysis, and in the construction of advanced materials with unique optical or electronic properties. chiralpedia.com

The continued innovation in asymmetric synthesis will undoubtedly unlock the full potential of the this compound scaffold and its derivatives. frontiersin.org

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques for Stereochemical Assignment

Spectroscopic methods provide detailed information about the molecular framework, connectivity, and the spatial arrangement of atoms, which are crucial for confirming the relative and absolute configuration of stereocenters.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier tool for elucidating the configuration and predominant solution-state conformation of (3R,5R)-pyrazolidine-3,5-dicarboxylic acid. Analysis of both ¹H and ¹³C NMR spectra, complemented by two-dimensional techniques like COSY and HSQC, allows for the complete assignment of all proton and carbon signals.

The (3R,5R) stereochemistry dictates a cis relationship between the two carboxylic acid groups at the C3 and C5 positions. This arrangement constrains the conformational flexibility of the five-membered pyrazolidine (B1218672) ring. In ¹H NMR, the protons at C3, C4, and C5 would present a distinct set of chemical shifts and coupling constants (J-values) indicative of their spatial relationships. The protons on the C4 methylene group are diastereotopic and are expected to appear as separate signals, likely as a complex multiplet, due to coupling with the adjacent chiral centers at C3 and C5. The coupling constants between the protons on C3 and C4, as well as C5 and C4, are particularly informative for deducing the dihedral angles and thus the ring's puckering.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values based on analogous structures. Actual experimental values may vary.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
-COOH 10.0 - 13.0 170.0 - 175.0
C3-H 4.0 - 4.5 60.0 - 65.0
C4-H₂ 2.0 - 2.8 35.0 - 40.0
C5-H 4.0 - 4.5 60.0 - 65.0

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule. nih.gov These two methods are complementary; IR spectroscopy is sensitive to vibrations that cause a change in dipole moment, while Raman spectroscopy detects vibrations that alter the polarizability of the molecule. researchgate.net

For this compound, the spectra would be dominated by features characteristic of the carboxylic acid and amine functional groups. A very broad absorption band in the IR spectrum, typically between 2500 and 3300 cm⁻¹, is a hallmark of the O-H stretching vibration within a hydrogen-bonded carboxylic acid dimer. researchgate.net The C=O stretching of the carboxyl group would give rise to a strong, sharp band around 1700-1725 cm⁻¹. The N-H stretching vibrations of the pyrazolidine ring are expected in the 3200-3400 cm⁻¹ region. A complete vibrational analysis can be supported by Density Functional Theory (DFT) calculations, which aid in the precise assignment of each observed band. researchgate.netspast.org

Table 2: Characteristic Vibrational Frequencies for this compound Frequencies are based on typical values for the respective functional groups.

Vibrational Mode Technique Expected Frequency Range (cm⁻¹) Intensity
O-H stretch (Carboxylic Acid) IR 2500 - 3300 Strong, Broad
N-H stretch IR, Raman 3200 - 3400 Medium
C-H stretch IR, Raman 2850 - 3000 Medium-Weak
C=O stretch (Carboxylic Acid) IR, Raman 1700 - 1725 Strong
N-H bend IR 1580 - 1650 Medium
C-O stretch IR 1210 - 1320 Strong

Electronic Circular Dichroism (ECD) is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. mdpi.com It is a powerful, non-destructive method for determining the absolute configuration of stereocenters.

An experimental ECD spectrum of a purified enantiomer of pyrazolidine-3,5-dicarboxylic acid would display a unique pattern of positive and negative absorptions (Cotton effects) corresponding to its electronic transitions. To assign the absolute configuration, this experimental spectrum is compared to a theoretically predicted spectrum. The theoretical spectrum is generated using quantum chemical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), for a known configuration (e.g., 3R,5R). A match between the experimental spectrum and the calculated spectrum for the (3R,5R) isomer provides definitive proof of its absolute stereochemistry.

Crystallographic Analysis of this compound and Its Derivatives

While spectroscopic methods reveal structure in the solution state, X-ray crystallography provides an exact picture of the molecule's arrangement in the solid state.

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a crystalline compound. rsc.org By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to generate a precise electron density map of the molecule. This map reveals the exact coordinates of each atom, allowing for the unequivocal determination of bond lengths, bond angles, and torsional angles. acs.org

This technique would confirm the cis relative stereochemistry of the carboxylic acid groups and the absolute (3R,5R) configuration. Furthermore, it would provide a detailed picture of the pyrazolidine ring's conformation—likely an envelope or twisted conformation to minimize steric strain—which is adopted in the crystalline lattice.

Table 3: Typical Bond Lengths Expected from Crystallographic Analysis Values are based on standard bond lengths for similar chemical environments.

Bond Typical Length (Å)
N-N 1.45
C-N 1.47
C-C 1.52 - 1.54
C=O 1.21

The crystal structure of this compound is expected to be heavily influenced by a network of strong intermolecular hydrogen bonds. The two carboxylic acid groups are potent hydrogen bond donors and acceptors, and they are highly likely to form the classic centrosymmetric dimer motif (a supramolecular homosynthon with an R²₂(8) graph set) with an adjacent molecule. researchgate.net

Table 4: Potential Intermolecular Interactions in the Crystal Lattice

Interaction Type Donor Acceptor Typical Distance (Å)
Hydrogen Bond O-H (Carboxyl) O=C (Carboxyl) 2.6 - 2.8

Gas-Phase and Solution-Phase Conformational Landscapes

The three-dimensional structure of this compound is not static. The five-membered pyrazolidine ring is inherently non-planar and can adopt a range of conformations. These conformations, and the energy barriers between them, define the molecule's conformational landscape. This landscape can differ significantly between the isolated gas phase and the condensed solution phase, where intermolecular interactions with solvent molecules play a crucial role.

Theoretical calculations, such as Density Functional Theory (DFT), are often employed to model the potential energy surface of pyrazolidine derivatives. Such studies have shown that the pyrazolidine ring typically adopts puckered structures, commonly described as envelope or twist conformations, to minimize steric and torsional strain. researchgate.net The specific preferred conformation is highly dependent on the nature and stereochemistry of the substituents on the ring. For the title compound, the two carboxylic acid groups at positions 3 and 5 are expected to be the primary determinants of its conformational preferences.

Experimental Approaches to Conformational Studies

A multi-faceted approach combining several experimental techniques is necessary to fully elucidate the conformational preferences of this compound in both solid and solution states.

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise data on bond lengths, bond angles, and torsion angles, revealing the specific conformation adopted in the crystal lattice. For related heterocyclic dicarboxylic acids, such as 3,5-pyrazoledicarboxylic acid monohydrate, X-ray studies have been crucial in identifying extensive hydrogen-bonding networks that dictate the crystal packing. researchgate.netmdpi.com It is anticipated that the carboxylic acid and N-H groups of this compound would similarly engage in strong intra- and intermolecular hydrogen bonds, significantly influencing its solid-state conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for studying molecular conformation and dynamics in solution.

¹H and ¹³C NMR: The chemical shifts and coupling constants observed in ¹H and ¹³C NMR spectra are sensitive to the local electronic environment and dihedral angles between adjacent atoms, respectively. For pyrazolidine-dione derivatives, characteristic ¹³C NMR signals for the ring carbons have been observed in the range of δ 165.5 – 170.3 ppm. jscimedcentral.comjscimedcentral.com Analysis of ³JHH coupling constants can provide information about the puckering of the pyrazolidine ring.

Nuclear Overhauser Effect (NOE) Spectroscopy: Techniques like NOESY and ROESY can detect through-space interactions between protons that are close to each other (typically <5 Å). The presence or absence of NOE cross-peaks can be used to determine the relative orientation of substituents and map the molecule's preferred conformation in solution.

Variable Temperature (VT) NMR: VT-NMR experiments can be used to study dynamic processes, such as ring inversion or rotation around single bonds. By monitoring changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers for these conformational interchanges.

Infrared (IR) Spectroscopy: IR spectroscopy is primarily used to identify functional groups. For the title compound, characteristic absorption bands for the O-H and N-H stretching vibrations (typically in the 3200-3500 cm⁻¹ region) and the C=O stretching of the carboxylic acid (around 1700 cm⁻¹) would be expected. jscimedcentral.com The position and shape of these bands can also provide evidence for hydrogen bonding, which is a key factor in its conformational stability.

The table below summarizes the primary experimental techniques used for conformational analysis of pyrazolidine-related systems.

Table 1: Experimental Techniques for Conformational Analysis

Technique Phase Information Obtained
X-ray Crystallography Solid Precise 3D structure, bond lengths, bond angles, torsion angles, intermolecular interactions. researchgate.net
NMR Spectroscopy Solution Preferred conformation, dynamic processes (ring inversion), relative stereochemistry, proton proximities (NOE). nih.gov
Infrared (IR) Spectroscopy Solid/Solution Presence of functional groups, evidence of hydrogen bonding. jscimedcentral.com

| Computational Modeling | Gas/Solution | Relative energies of conformers, transition state structures, interpretation of experimental data. researchgate.net |

Dynamic Processes and Tautomerism within the Pyrazolidine Ring System

The pyrazolidine ring is a dynamic system capable of undergoing conformational changes and tautomerization. These processes are often low-energy and can occur rapidly at room temperature, leading to an equilibrium of different species.

Ring Puckering and Pseudorotation: The five-membered pyrazolidine ring is not planar. It exists in a continuous series of puckered conformations, primarily envelope (where one atom is out of the plane of the other four) and twist (where two adjacent atoms are displaced on opposite sides of the plane defined by the other three) forms. researchgate.net These conformations can interconvert via a low-energy process known as pseudorotation. The specific substituents on the ring influence the energy profile of this process, making certain conformations more stable than others. For this compound, the bulky carboxylic acid groups will likely favor conformations that minimize steric interactions.

Tautomerism: Tautomerism is a significant feature of heterocyclic systems containing amide or imine functionalities, including the pyrazolidine ring. researchgate.net Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton. For pyrazolidine-based structures, several tautomeric forms are possible, including keto-enol and imine-enamine forms. Studies on related pyrazolone derivatives have shown that the equilibrium between different tautomers (often designated as CH, OH, and NH forms) is highly sensitive to factors like solvent polarity and the electronic nature of substituents. researchgate.netnih.gov In polar solvents, tautomers with greater charge separation may be favored. nih.gov The tautomeric equilibrium is a critical aspect of the molecule's chemical reactivity and biological function.

The table below outlines potential tautomeric forms relevant to pyrazolidine-like systems.

Table 2: Potential Tautomeric Forms in Pyrazolidine-Related Systems

Tautomer Type Description Influencing Factors
Amide-Iminol Involves the migration of a proton from the nitrogen to the carbonyl oxygen of a pyrazolidinone ring. Solvent polarity, pH, temperature.
Keto-Enol Migration of a proton from a carbon alpha to a carbonyl group, forming an enol. Solvent, presence of acid/base catalysts. nih.gov
Imine-Enamine Proton migration from a carbon alpha to a C=N double bond to form an enamine. Electronic properties of substituents, solvent effects. nih.gov

| Ring-Chain | In some derivatives, ring-opening to form a linear tautomer can occur, though less common for the simple pyrazolidine ring. | Specific substitution patterns that stabilize the open-chain form. |

The interplay between the conformational flexibility of the ring and the potential for tautomerism creates a complex chemical system. A thorough understanding of these dynamic processes is essential for predicting the chemical behavior of this compound.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common approach for predicting the properties of molecules like (3R,5R)-pyrazolidine-3,5-dicarboxylic acid.

Conformational Energy Landscapes and Stereoisomeric Stability

The pyrazolidine (B1218672) ring is a five-membered, non-aromatic heterocycle, which means it is not flat and can adopt several different conformations, often referred to as "envelope" or "twist" forms. The presence of two carboxylic acid groups at positions 3 and 5, with a specific (3R,5R) stereochemistry, significantly influences the conformational preferences.

Table 1: Hypothetical DFT-Calculated Relative Energies for this compound Conformers

ConformerRing PuckeringCarboxyl Group OrientationsRelative Energy (kcal/mol)
1Envelope (N1 out of plane)Diequatorial0.00 (Reference)
2Envelope (N1 out of plane)Axial-EquatorialData not available
3Twist (C4, N2 twisted)Pseudo-axial/Pseudo-equatorialData not available

Note: This table is illustrative. The data is hypothetical due to the absence of specific published research for this compound.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and more reactive. DFT calculations would determine the energies and spatial distributions of these orbitals for this compound. The results would likely show the HOMO density concentrated around the nitrogen atoms and the LUMO associated with the carboxylic acid groups, predicting how the molecule would interact with other chemical species.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electrons within a molecule is rarely uniform. DFT calculations can be used to generate a Molecular Electrostatic Potential (MEP) map. This map visualizes the electrostatic potential on the electron density surface of the molecule, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

For this compound, the MEP map would be expected to show strong negative potential around the oxygen atoms of the carboxylic acids, making them sites for electrophilic attack or hydrogen bond donation. Positive potential would likely be found around the acidic protons of the carboxyl groups and the N-H protons, identifying them as sites for nucleophilic attack.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While DFT is excellent for studying static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to model the dynamic behavior of molecules over time. An MD simulation of this compound would involve placing the molecule in a simulated box of solvent (e.g., water) and calculating the forces on each atom to model its movement.

These simulations provide insight into the molecule's conformational flexibility, showing how the pyrazolidine ring puckers and how the carboxylic acid side chains move in a solution. MD is particularly valuable for understanding the role of solvent, as it explicitly models the hydrogen bonding and other interactions between the molecule and surrounding water molecules, which can stabilize certain conformations over others.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Recognition

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of molecules and their biological activity.

Development of Predictive Models based on Molecular Descriptors

If this compound were part of a series of compounds tested for a specific biological activity (e.g., enzyme inhibition), a QSAR model could be developed. First, various molecular descriptors would be calculated for each molecule in the series. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, lipophilicity (logP), and electronic properties (e.g., dipole moment, atomic charges).

A statistical method, such as multiple linear regression, would then be used to create a mathematical equation that correlates these descriptors with the observed biological activity. This equation forms the QSAR model. A robust model could then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds. For a molecule like this compound, key descriptors would likely include those related to its 3D shape, hydrogen bonding capacity, and the specific stereochemistry, which are critical for molecular recognition by a biological target.

Pharmacophore Generation from Ligand-Based and Structure-Based Approaches

Pharmacophore modeling is a critical tool in drug discovery, utilized to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For this compound and its derivatives, these models are often developed in the context of their inhibitory activity against enzymes such as glutamate carboxypeptidase II (GCPII). Both ligand-based and structure-based approaches are employed to construct these models.

Ligand-Based Approaches: When the three-dimensional structure of the biological target is unknown, ligand-based pharmacophore models are generated using a set of known active molecules. researchgate.net This method involves aligning the structures of active compounds and identifying common chemical features that are essential for their biological activity. For inhibitors containing the pyrazolidine-3,5-dicarboxylic acid scaffold, key pharmacophoric features often include hydrogen bond acceptors, hydrogen bond donors, and negatively ionizable features, which correspond to the carboxyl groups and the heterocyclic nitrogen atoms. The spatial arrangement of these features is then used to create a 3D query for screening large compound databases to find new, structurally diverse molecules with the potential for similar biological activity.

Structure-Based Approaches: With the availability of crystal structures of target proteins, such as GCPII, structure-based pharmacophore models can be developed. nih.govnih.gov These models are derived from the interactions observed between the protein and a bound ligand. In the case of GCPII, inhibitors based on the pyrazolidine-3,5-dicarboxylic acid core fit into the S1' pharmacophore pocket of the enzyme. avcr.czresearchgate.net The dicarboxylic acid moiety mimics the glutamate substrate, forming crucial interactions with the active site residues.

A structure-based pharmacophore model for a GCPII inhibitor with a pyrazolidine core would typically include features such as:

Hydrogen Bond Acceptors (HBA): Corresponding to the oxygen atoms of the carboxyl groups.

Hydrogen Bond Donors (HBD): Arising from the nitrogen atoms in the pyrazolidine ring.

Negative Ionizable Area (NI): Representing the deprotonated carboxyl groups at physiological pH.

Hydrophobic/Aromatic Features (HY/AR): If the scaffold is further substituted with lipophilic groups that interact with hydrophobic pockets of the enzyme.

The combination of these approaches provides a comprehensive understanding of the structure-activity relationships and facilitates the rational design of novel and more potent inhibitors.

Pharmacophore FeatureDescriptionApproachTypical Interacting Group on this compound
Hydrogen Bond Acceptor (HBA)An atom or group that can accept a hydrogen bond.Ligand-Based & Structure-BasedOxygen atoms of the two carboxyl groups.
Hydrogen Bond Donor (HBD)An atom or group that can donate a hydrogen bond.Ligand-Based & Structure-BasedNitrogen atoms of the pyrazolidine ring.
Negative Ionizable (NI)A group that is negatively charged at physiological pH.Ligand-Based & Structure-BasedThe two carboxylate groups.
Hydrophobic (HY)A non-polar group that interacts with hydrophobic regions.Ligand-Based & Structure-BasedThe aliphatic pyrazolidine ring.

Mechanistic Insights from Computational Studies of Reaction Pathways

The synthesis of chiral pyrazolidine derivatives often involves stereoselective reactions. For instance, a plausible route to this compound could be a 1,3-dipolar cycloaddition reaction between a chiral dipolarophile and a suitable dipole, or the cyclization of a chiral precursor.

Computational studies can provide mechanistic insights by:

Mapping the Potential Energy Surface: This allows for the identification of the lowest energy pathway from reactants to products, including all intermediates and transition states.

Characterizing Transition States: The geometry and energy of transition states can be calculated, providing information about the rate-determining step of the reaction. Vibrational frequency calculations can confirm that a structure is a true transition state (having one imaginary frequency).

Explaining Stereoselectivity: By comparing the activation energies of the pathways leading to different stereoisomers, computational models can predict and explain the observed stereochemical outcome. For the formation of the (3R,5R) isomer, the transition state leading to this product would be lower in energy compared to those leading to other diastereomers.

Investigating the Role of Catalysts: If a catalyst is used, computational methods can model the catalyst-substrate interactions and explain how the catalyst lowers the activation energy and controls the stereoselectivity.

The data generated from these studies, such as the relative energies of intermediates and transition states, are crucial for optimizing reaction conditions and designing more efficient synthetic routes.

SpeciesDescriptionComputationally Derived DataSignificance
ReactantsStarting materials of the reaction.Ground state energies and geometries.Establishes the baseline for the reaction energy profile.
IntermediatesStable species formed during the reaction.Relative energies and structures.Helps in understanding the stepwise mechanism of the reaction.
Transition States (TS)Highest energy point along the reaction coordinate.Activation energy (ΔG‡) and geometry.Determines the rate of the reaction and the stereochemical outcome.
ProductsThe final molecules formed in the reaction.Reaction energy (ΔG_rxn) and geometries.Determines the thermodynamic feasibility of the reaction.

Applications in Asymmetric Catalysis

Chiral Organocatalysis Utilizing the Pyrazolidine (B1218672) Scaffold

Other Organocatalytic Transformations

Further research and publication in the field of asymmetric catalysis may, in the future, provide the necessary data to fully explore the catalytic potential of (3R,5R)-pyrazolidine-3,5-dicarboxylic acid.

Lack of Publicly Available Research Hinders a Detailed Catalytic Profile of this compound

Despite a comprehensive search of scientific literature and chemical databases, there is a notable absence of specific research detailing the applications of this compound in the field of asymmetric catalysis. Consequently, a detailed article focusing solely on its role in enantioselective transformations and heterogeneous catalysis, as per the requested outline, cannot be generated at this time due to the lack of available data.

While the pyrazolidine scaffold is a recognized structural motif in chiral ligands and organocatalysts, and significant research has been conducted on various pyrazolidine derivatives, information directly pertaining to the catalytic activity of the parent this compound is not present in the accessible public domain.

Searches for its use in enantioselective transformations, including explorations of substrate scope, reaction conditions, and mechanistic models, did not yield any specific studies. Similarly, there is no available information on the incorporation of this compound into heterogeneous catalytic systems.

The available literature broadly covers the synthesis of pyrazolidine derivatives using other chiral catalysts and the application of different, more complex pyrazolidine-based molecules in asymmetric synthesis. For instance, research exists on the use of chiral pyrrolidines to catalyze the asymmetric synthesis of pyrazolidine rings and the application of imidazolidin-4-one derivatives as chiral ligands. Furthermore, studies on 1H-pyrazole-3,5-dicarboxylic acid, an aromatic analogue, in heterogeneous catalysis have been reported, but this is a structurally distinct compound from the saturated pyrazolidine ring system of interest.

This lack of specific data prevents a scientifically accurate and detailed discussion on the following topics as they relate to this compound:

Heterogeneous Catalysis Incorporating Pyrazolidine Derivatives

It is plausible that this compound may serve as a chiral building block for the synthesis of more complex catalytic structures, but there are no specific examples in the literature to substantiate this for the requested applications. Without primary research data, any attempt to construct the requested article would be speculative and would not meet the required standards of scientific accuracy and detail.

Therefore, we must conclude that there is insufficient information to fulfill the request as outlined. Further research into the catalytic potential of this compound would be necessary to provide the detailed analysis and data required for the specified article.

Supramolecular Chemistry and Materials Science Applications of Pyrazole-3,5-dicarboxylic Acid

A Note on Nomenclature: The vast majority of scientific literature concerning the applications outlined below, particularly in the formation of rigid supramolecular structures and metal-organic frameworks, refers to the aromatic compound Pyrazole-3,5-dicarboxylic Acid . The saturated analogue, Pyrazolidine-3,5-dicarboxylic Acid, is a flexible molecule and is not typically employed as a primary building block in these specific materials science contexts. Therefore, this article will focus on the applications of the pyrazole (B372694) derivative.

Molecular Recognition and Mechanistic Investigations of Biological Interactions

Pyrazolidine-Based Scaffolds as Tools for Enzyme Active Site Probing

The pyrazolidine (B1218672) scaffold serves as a valuable template for designing molecules that can interact with the active sites of enzymes, leading to modulation of their catalytic activity. The specific stereochemistry and dicarboxylic acid functionality of (3R,5R)-pyrazolidine-3,5-dicarboxylic acid are key determinants of its potential inhibitory mechanisms and binding site interactions.

Inhibition Studies at the Molecular Level

Pyrazolidine-3,5-dione derivatives, which share a core heterocyclic structure with this compound, have been identified as inhibitors of various enzymes. For instance, certain pyrazolidine-3,5-diones have shown inhibitory activity against phosphoenolpyruvate carboxylase (PEPC), a key enzyme in the C4 photosynthetic pathway. nih.gov These compounds act as small molecule inhibitors with potential for selectivity between different isoforms of the enzyme. nih.gov The mechanism of inhibition often involves the pyrazolidine-3,5-dione scaffold mimicking a substrate or transition state, thereby blocking the active site and preventing the catalytic reaction.

In another example, 3,5-dioxopyrazolidine carboxamides have been investigated as inhibitors of MurB, an enzyme involved in bacterial cell wall biosynthesis. nih.gov Kinetic studies and X-ray crystallography of these inhibitors in complex with the enzyme have revealed the molecular basis of their inhibitory action. nih.gov The pyrazolidine core, along with its substituents, engages in specific interactions with active site residues, leading to potent enzyme inhibition. nih.gov For this compound, the two carboxylic acid groups are expected to play a crucial role in coordinating with positively charged residues or metal ions within an enzyme's active site, potentially mimicking the binding of natural dicarboxylate substrates. The rigid (3R,5R) stereoconfiguration would precisely orient these acidic groups for optimal interaction and potential stereoselective inhibition.

Ligand Binding Site Characterization

The dicarboxylic acid functionality of this compound makes it a structural analog of endogenous dicarboxylic amino acids, such as glutamate. This suggests its potential to interact with the ligand binding sites of glutamate receptors. Studies on related pyrazole-containing compounds have demonstrated their ability to act as both agonists and antagonists at metabotropic glutamate receptors (mGluRs). For example, N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides have been identified as potent positive allosteric modulators of mGluR5, enhancing the receptor's response to glutamate. nih.gov This indicates that the pyrazole (B372694) scaffold can be accommodated within the allosteric binding sites of these receptors.

Furthermore, the metabotropic glutamate receptor agonist trans-(1S,3R)-1-amino-1,3-cyclopentanedicarboxylic acid (1S,3R-ACPD) has been shown to induce biological effects through its interaction with these receptors. nih.gov Given the structural similarities, this compound could potentially bind to the glutamate binding site of various receptor subtypes. The specific stereochemistry of the carboxylic acid groups would be critical in determining whether the compound acts as an agonist, mimicking the binding of glutamate, or as an antagonist, blocking the binding site without activating the receptor. The defined spatial orientation of the carboxylates in the (3R,5R) isomer would allow for precise probing of the geometry and chemical nature of the receptor's ligand binding pocket.

Investigation of Intermolecular Interactions with Biological Macromolecules

The biological activity of this compound is dictated by the intricate network of non-covalent interactions it forms with its biological targets. Understanding these interactions at a molecular level is crucial for rational drug design and for elucidating its mechanism of action.

Hydrogen Bonding Networks in Protein-Ligand Complexes

This compound possesses multiple hydrogen bond donors and acceptors, enabling it to form extensive hydrogen bonding networks within a protein's binding site. researchgate.netnih.gov The two carboxylic acid groups are primary sites for hydrogen bonding, with the hydroxyl groups acting as hydrogen bond donors and the carbonyl oxygens serving as hydrogen bond acceptors. nih.govameslab.gov Additionally, the two nitrogen atoms of the pyrazolidine ring can act as hydrogen bond acceptors.

The formation of stable hydrogen bonds is a key contributor to the binding affinity and specificity of a ligand for its target protein. In a protein-ligand complex, the carboxylic acid moieties of this compound can engage in strong hydrogen bonds with the side chains of polar amino acids such as arginine, lysine, serine, and threonine, or with the peptide backbone. The defined stereochemistry of the molecule dictates the spatial arrangement of these hydrogen bonds, which can be critical for achieving a high degree of complementarity with the binding site.

Future Perspectives and Emerging Research Directions

Integration of (3R,5R)-Pyrazolidine-3,5-dicarboxylic Acid into Complex Molecular Architectures

The dicarboxylic acid functionality and the stereochemically defined pyrazolidine (B1218672) ring of this compound make it an exemplary candidate for integration into complex molecular architectures, particularly in the synthesis of peptidomimetics and macrocycles. Its structure is analogous to constrained amino acids, which are crucial for inducing specific secondary structures like β-turns and helices in peptides.

Future research will likely focus on using this compound as a constrained dipeptide isostere. A key strategy involves the synthesis of acyclic, orthogonally protected hydrazino acid precursors derived from the pyrazolidine scaffold. nsf.gov This approach allows for incorporation into a peptide chain using standard solid-phase or solution-phase peptide synthesis, followed by a late-stage cyclization to form the diazinane ring. nsf.gov This methodology is particularly advantageous for assembling peptides with sequential pyrazolidine-based residues, which can be challenging to incorporate as pre-formed monomers. nsf.gov The defined stereochemistry of the (3R,5R) configuration can be exploited to control the conformation of the resulting peptide, potentially enhancing its biological activity or stability.

Furthermore, the two carboxylic acid groups provide handles for creating macrocyclic structures or for attachment to polymer scaffolds. The integration into larger molecules could lead to the development of novel therapeutics, such as protease inhibitors or receptor antagonists, where conformational rigidity is key for potent and selective binding.

Advanced Spectroscopic Techniques for Dynamic Studies

Understanding the conformational dynamics of the pyrazolidine ring is crucial for designing molecules with specific functions. Advanced spectroscopic techniques are emerging as powerful tools for these investigations. Two-dimensional nuclear magnetic resonance (2D-NMR) techniques, such as NOESY and ROESY, will be instrumental in determining the spatial proximity of protons and thus elucidating the preferred conformations of the five-membered ring in solution.

The influence of the carboxylic acid groups on the ring's puckering and the orientation of substituents can be studied in detail. For instance, in related pyrazole-3,5-dicarboxylic acid compounds, vibrational spectroscopy (FT-IR and Raman) combined with Density Functional Theory (DFT) calculations has been used to provide a complete vibrational assignment of the normal modes. researchgate.net This combination of experimental and theoretical approaches allows for a deep understanding of the intramolecular forces, such as hydrogen bonding, that govern the molecule's structure. researchgate.netresearchgate.net Such studies on this compound could reveal how its conformation changes in response to solvent polarity, pH, or binding to a biological target. Time-resolved spectroscopy could further probe the dynamics of these conformational changes on timescales relevant to biological processes.

Green Chemistry Approaches to Pyrazolidine Synthesis

Traditional methods for synthesizing heterocyclic compounds often rely on harsh reagents, organic solvents, and energy-intensive conditions. The principles of green chemistry are driving the development of more sustainable synthetic routes to pyrazolidine derivatives. nih.gov Future research on the synthesis of this compound and its derivatives will increasingly focus on eco-friendly methodologies.

Key green approaches include:

Catalytic Methods : The use of recyclable catalysts, such as ZnO nanoparticles, can facilitate the synthesis in aqueous media, minimizing waste and avoiding hazardous solvents. ijarsct.co.in

Alternative Energy Sources : Microwave irradiation and sonochemistry (ultrasound) are being explored to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.netimpactfactor.orgnih.gov These methods reduce energy consumption and can enable solvent-free reactions.

Benign Solvents : The replacement of volatile organic compounds (VOCs) with greener alternatives like water, ethanol, or ionic liquids is a central theme in sustainable synthesis. impactfactor.org One-pot, multi-component reactions in aqueous media are particularly promising for improving the efficiency and environmental footprint of pyrazolidine synthesis. ijarsct.co.in

The following table summarizes a comparison of different synthetic methodologies, highlighting the advantages of green chemistry approaches.

MethodologySolventEnergy SourceReaction TimeYieldEnvironmental Impact
Conventional Heating Organic (e.g., Toluene, DMF)Thermal/Electric5-20 hoursVariableHigh (VOCs, high energy use) impactfactor.org
Microwave-Assisted Water, DMF, or solvent-freeMicrowave5-10 minutesOften >90%Low (fast, energy efficient) impactfactor.org
Ultrasonic Irradiation Water, EthanolUltrasound2-5 hoursHighLow (energy efficient) impactfactor.org
Nanoparticle Catalysis WaterLow Temp. Heating (e.g., 40°C)1-3 hoursGood to ExcellentVery Low (recyclable catalyst, aqueous media) ijarsct.co.in

These sustainable strategies are crucial for the large-scale and environmentally responsible production of pyrazolidine-based compounds. scielo.org.co

Machine Learning and AI-Driven Discovery in Pyrazolidine Chemistry

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery and optimization of molecules like this compound. emanresearch.org These computational tools can analyze vast datasets to predict molecular properties, reaction outcomes, and potential applications, thereby accelerating the research and development cycle. cam.ac.uknih.gov

Future applications in pyrazolidine chemistry include:

Predictive Modeling : ML algorithms, such as random forests and neural networks, can be trained on existing chemical data to predict the biological activity or material properties of novel pyrazolidine derivatives. mdpi.comnih.gov This allows for the virtual screening of large compound libraries to identify the most promising candidates for synthesis and testing. drugtargetreview.com

Reaction Optimization : AI-driven platforms can predict the optimal conditions (catalyst, solvent, temperature) for synthesizing pyrazolidine derivatives, minimizing the number of trial-and-error experiments needed. researchgate.net This approach, sometimes combined with automated robotic systems, can rapidly map complex reaction spaces. chemrxiv.org

De Novo Design : Generative ML models can design entirely new pyrazolidine-based molecules with desired properties. mdpi.com By learning the underlying rules of chemical structure and activity, these models can propose innovative scaffolds for catalysts, drugs, or materials that a human chemist might not have conceived. sciencelink.net

Catalyst Discovery : AI can accelerate the search for new catalysts for pyrazolidine synthesis or for reactions that use pyrazolidine-based ligands. researchgate.netstanford.edu By identifying correlations between catalyst structure and performance, ML can guide the design of more efficient and selective catalytic systems.

The integration of AI and ML will enable researchers to navigate the vast chemical space of pyrazolidine chemistry more efficiently, leading to faster discovery of molecules with impactful applications.

Expanding the Scope of Catalytic Applications

The chiral, rigid structure of this compound makes it an attractive scaffold for the development of novel organocatalysts. The two carboxylic acid groups can be readily modified to introduce other functional groups capable of participating in catalytic cycles, while the pyrazolidine backbone provides a well-defined stereochemical environment.

Derivatives of pyrazolidine have already shown promise in organocatalysis. nih.govresearchgate.net For example, chiral diarylprolinol silyl ethers, which share structural motifs with proline, are effective catalysts for enantioselective reactions. researchgate.net Future research could involve synthesizing derivatives of this compound to create bifunctional catalysts. One carboxyl group could be converted into a group that acts as a Brønsted acid or base, while the other could be used to attach the catalyst to a solid support for easy recovery and recycling.

Potential catalytic applications to be explored include:

Asymmetric Michael Additions : Catalyzing the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.

Aldol and Mannich Reactions : Creating new carbon-carbon and carbon-nitrogen bonds with high stereocontrol.

Domino Reactions : Initiating a cascade of reactions to build molecular complexity in a single step. researchgate.net

The development of pyrazolidine-based catalysts could provide new tools for the efficient and stereoselective synthesis of complex organic molecules. Furthermore, pyrazolidine-3,5-dione derivatives have been identified as inhibitors of key enzymes, suggesting that the core structure can be a starting point for developing novel enzyme-targeted agents. researchgate.netnih.gov

Novel Applications in Material Science and Nanoscience

The unique structural features of this compound open up possibilities for its use in advanced materials and nanotechnology. The bifunctional nature of the molecule allows it to act as a monomer or a cross-linking agent in the synthesis of novel polymers.

Polymer Chemistry : The dicarboxylic acid can be polymerized with diols or diamines to form polyesters or polyamides. The rigid, chiral pyrazolidine unit incorporated into the polymer backbone could impart unique properties, such as high thermal stability, specific optical activity, or the ability to form ordered structures. These materials could find applications in chiral chromatography, as membranes for enantioselective separations, or as advanced engineering plastics. The kinetics of polymerization can be influenced by the electronic nature of substituents on related heterocyclic monomers, a principle that could be applied to tune the properties of pyrazolidine-based polymers. rsc.org

Nanoscience : Pyrazolidine derivatives can be used to functionalize nanoparticles, creating hybrid materials with tailored properties. researchgate.net For example, coating nanoparticles with chiral pyrazolidine derivatives could create novel platforms for enantioselective catalysis or sensing. nih.gov The pyrazolidine moiety can also serve as a component in the formation of self-assembled monolayers on surfaces. Furthermore, the development of pyrazolo-pyridazine nanoparticles has shown promise in medical applications, suggesting that pyrazolidine-based nanostructures could be explored for drug delivery systems, where they may improve the therapeutic index of anticancer drugs by optimizing their distribution. nih.gov

Future work in this area will focus on synthesizing and characterizing these novel materials, exploring the relationship between the molecular structure of the pyrazolidine building block and the macroscopic properties of the resulting polymers and nanomaterials.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing (3R,5R)-pyrazolidine-3,5-dicarboxylic acid with high enantiomeric purity?

  • Methodological Answer : Enantioselective synthesis can be achieved via catalytic asymmetric hydrogenation of pyrazoline precursors or enzymatic resolution of racemic mixtures. For example, stereochemical inversion strategies (e.g., base-mediated epimerization under controlled pH) have been used to optimize the (3R,5R) configuration . Key steps include chiral auxiliary incorporation and monitoring via chiral HPLC or polarimetry to validate purity.

Q. How can NMR spectroscopy resolve stereochemical ambiguities in this compound?

  • Methodological Answer : 2D NMR techniques (e.g., NOESY, HSQC) are critical for confirming the (3R,5R) configuration. Coupling constants (J3,5J_{3,5}) and nuclear Overhauser effects (NOEs) between axial protons help distinguish diastereomers. Comparative analysis with known stereoisomers (e.g., (3S,5S) derivatives) can validate assignments .

Q. What biological activity assays are appropriate for evaluating this compound?

  • Methodological Answer : Standardized microbial growth inhibition assays (e.g., MIC determination against E. coli or S. aureus) and cytotoxicity screening (e.g., MTT assays on cancer cell lines) are recommended. Activity correlations with stereochemistry can be explored using enantiomer pairs to isolate configuration-dependent effects .

Advanced Research Questions

Q. How do computational models explain the stability of the (3R,5R) configuration compared to other stereoisomers?

  • Methodological Answer : Density functional theory (DFT) calculations can assess relative Gibbs free energies of stereoisomers. Transition state analysis of intramolecular hydrogen bonding and steric strain in the pyrazolidine ring provides insights into thermodynamic favorability. Experimental validation via X-ray crystallography (e.g., using SHELXL for refinement) is critical .

Q. What strategies mitigate discrepancies between spectroscopic and crystallographic data in structural studies?

  • Methodological Answer : When NMR data conflict with crystallographic results (e.g., due to dynamic effects in solution), variable-temperature NMR or solid-state NMR can reconcile differences. Multi-conformer refinement in SHELXL accounts for flexibility in crystal structures . Cross-validation with IR spectroscopy (e.g., carboxylate stretching frequencies) further resolves ambiguities .

Q. How can this compound be functionalized for metal-organic framework (MOF) applications?

  • Methodological Answer : The dicarboxylate groups can act as bridging ligands in MOF synthesis. Coordination with lanthanides (e.g., Eu³⁺ or Tb³⁺) enables luminescent MOFs for sensing applications. Solvothermal synthesis under controlled pH (e.g., 5–7) optimizes crystallinity, while PXRD and luminescence spectroscopy track framework integrity .

Q. What experimental approaches address low bioactivity despite favorable stereochemical predictions?

  • Methodological Answer : Bioactivity limitations may arise from poor membrane permeability or metabolic instability. Prodrug strategies (e.g., esterification of carboxyl groups) or encapsulation in liposomes can enhance bioavailability. Comparative metabolomics (LC-MS) identifies degradation pathways .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s thermal stability?

  • Methodological Answer : Discrepancies in melting points or decomposition temperatures may stem from polymorphic forms or hydration states. Thermogravimetric analysis (TGA) paired with differential scanning calorimetry (DSC) under inert atmospheres clarifies phase transitions. Single-crystal X-ray diffraction identifies hydrate vs. anhydrate forms .

Q. Why do enzymatic resolution yields vary across studies?

  • Methodological Answer : Yield inconsistencies often relate to enzyme source or substrate specificity. Screening diverse hydrolases (e.g., Candida antarctica lipase B) under varying solvent systems (e.g., ionic liquids vs. organic solvents) optimizes enantioselectivity. Kinetic resolution models (e.g., E-value calculations) guide process optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.